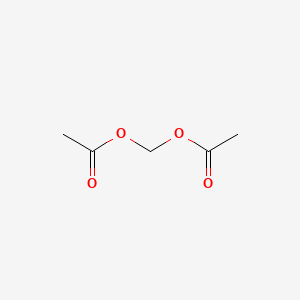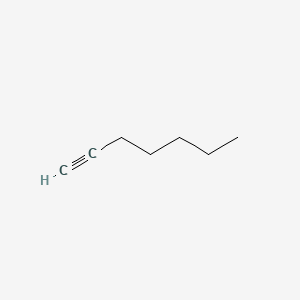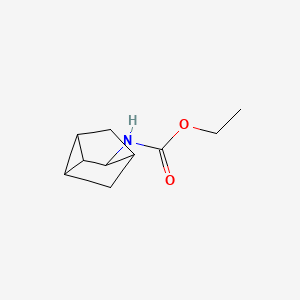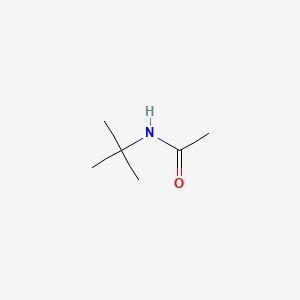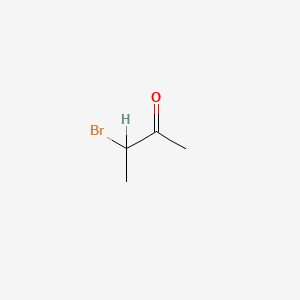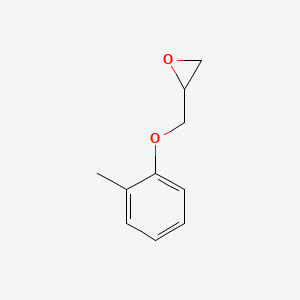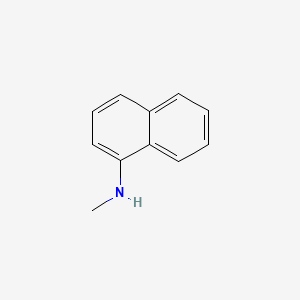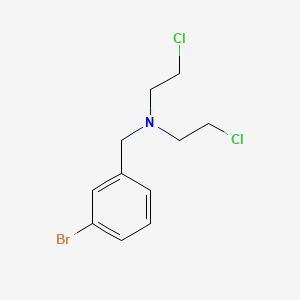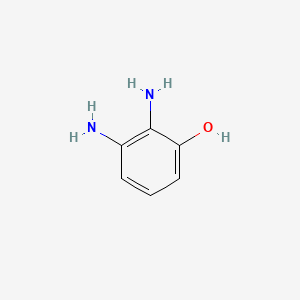
2,3-Diaminofenol
Descripción general
Descripción
2,3-Diaminophenol (2,3-DAP) is an organic compound belonging to the class of aminophenols. It is an important intermediate in the synthesis of various dyes, pharmaceuticals and other organic compounds. It is also used as an antioxidant, corrosion inhibitor and catalyst in various industrial applications. The synthesis of 2,3-DAP is relatively simple and can be carried out in a variety of ways. In
Aplicaciones Científicas De Investigación
Síntesis de amino-benzoxazepinas y benzodiazepinas
El 2,3-diaminofenol se utiliza en la síntesis de un solo recipiente asistida por microondas de amino-1,5-benzoxazepinas e hidroxil-1,5-benzodiazepinas . Estos compuestos son importantes debido a sus propiedades farmacológicas, que incluyen efectos anticonvulsivos, sedantes y relajantes musculares.
Electrosíntesis de poli(this compound)
El compuesto sirve como monómero en la electrosíntesis de poli(this compound) a través de electro-oxidación . Este polímero tiene aplicaciones potenciales en el desarrollo de materiales conductores y como componente en varios dispositivos electroquímicos.
Formación de bases de Schiff
El this compound reacciona con salicilaldehído o 5-bromosalicilaldehído para producir nuevas bases de Schiff asimétricas . Las bases de Schiff tienen una amplia gama de aplicaciones, incluida su utilización como ligandos en química de coordinación y sus propiedades catalíticas en diversas reacciones orgánicas.
Complejación con metales
Esta diamina aromática forma complejos con metales como Mn (III), Ni (II) y Cu (II) . Estos complejos se pueden estudiar por sus posibles actividades catalíticas o como modelos para sistemas biológicos.
Estudios de seguridad y medioambientales
Dada su clasificación en virtud de las declaraciones de peligro, la investigación sobre la manipulación, almacenamiento y eliminación seguros del this compound es crucial. Los estudios pueden centrarse en su impacto en el medio ambiente y en el desarrollo de protocolos para mitigar cualquier riesgo potencial .
Safety and Hazards
Mecanismo De Acción
Target of Action
2,3-Diaminophenol is an aromatic diamine that forms complexes with Pd(II) and Pt(II) . The primary targets of this compound are these metal ions, which play a crucial role in various biochemical reactions.
Mode of Action
The compound interacts with its targets (Pd(II) and Pt(II)) through the formation of complexes . This interaction results in changes in the chemical structure and properties of the targets, thereby influencing their function in biochemical reactions.
Biochemical Pathways
It is known to react with 2,4-pentanedione to yield the corresponding benzo[b][1,4]diazepinium salts . This suggests that it may be involved in the modification of biochemical pathways related to these compounds.
Pharmacokinetics
Its physicochemical properties suggest that it has high gi absorption . Its lipophilicity (Log Po/w) is 0.47 , which may influence its distribution and bioavailability in the body.
Result of Action
The molecular and cellular effects of 2,3-Diaminophenol’s action are largely unknown. It is known to react with salicylaldehyde or 5-bromosalicylaldehyde in absolute ethanol to yield new unsymmetrical schiff base . This suggests that it may have a role in the synthesis of these compounds, which could have various biological effects.
Análisis Bioquímico
Biochemical Properties
2,3-Diaminophenol interacts with various enzymes, proteins, and other biomolecules. It reacts with 2,4-pentanedione to yield the corresponding benzo[b][1,4]diazepinium salts . Additionally, it reacts with salicylaldehyde or 5-bromosalicylaldehyde in absolute ethanol to yield new unsymmetrical Schiff base .
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
2,3-Diaminophenol exerts its effects at the molecular level through various mechanisms. It is involved in the formation of Pd(II) and Pt(II) complexes . It also participates in the formation of benzo[b][1,4]diazepinium salts and unsymmetrical Schiff base .
Propiedades
IUPAC Name |
2,3-diaminophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAXITAPTVOLGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40975046 | |
| Record name | 2,3-Diaminophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40975046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59649-56-8 | |
| Record name | 2,3-Diaminophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40975046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Diaminophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2,3-diaminophenol commonly used for in research?
A1: 2,3-diaminophenol is a versatile compound often employed in research for synthesizing various materials and complexes. One prominent application is its use as a monomer in electropolymerization to create poly(2,3-diaminophenol). This polymer exhibits promising electrical conductivity, making it interesting for applications in materials science. [] Additionally, it serves as a building block for creating ligands, such as unsymmetrical tetradentate Schiff-base ligands. These ligands are particularly valuable for forming complexes with metals like iron(III) and cobalt(II), which are studied for their potential in mimicking the activity of enzymes like cytochrome P450. []
Q2: Can you provide some information on the structural characterization of 2,3-diaminophenol?
A2: 2,3-Diaminophenol has the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol. While the provided research excerpts don't delve into detailed spectroscopic data, its structure can be inferred from its reactions and derivatives. It features a benzene ring with two amino groups (-NH2) at positions 2 and 3 and a hydroxyl group (-OH) at position 1.
Q3: How does the structure of 2,3-diaminophenol relate to its ability to form complexes with metals?
A3: The structure of 2,3-diaminophenol is key to its metal-complexing ability. The two amino groups and the hydroxyl group can act as electron-donating sites, readily coordinating to metal ions. [] This ability is enhanced when 2,3-diaminophenol reacts to form Schiff-base ligands, creating a tetradentate structure that can bind even more effectively to metal centers. []
Q4: Are there any studies on how modifying the 2,3-diaminophenol structure affects its properties?
A4: Yes, there have been investigations into the effects of modifying the 2,3-diaminophenol structure. For instance, researchers have explored substituting the benzene ring with various groups when forming benzo-2,1,3-thiadiazoles and benzo-2,1,3-selenadiazoles. [] These structural changes were found to impact the antifungal activity and toxicity of the resulting compounds, highlighting the significance of structure-activity relationships in drug discovery.
Q5: What analytical techniques are commonly used to study 2,3-diaminophenol and its derivatives?
A5: Several analytical methods are employed to characterize and quantify 2,3-diaminophenol and its derivatives. Electrochemical techniques, such as cyclic voltammetry, are used to study the redox behavior of 2,3-diaminophenol and its metal complexes. [] Spectroscopic techniques like UV-vis and FTIR are helpful for structural characterization and investigating properties of polymers derived from 2,3-diaminophenol. [] In the case of analyzing hair dyes, researchers have employed Ultra Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-ESI MS/MS) for the identification and quantification of diaminophenols, including 2,3-diaminophenol. []
Q6: Has the use of 2,3-diaminophenol in applications like hair dyes raised any safety concerns?
A6: The use of certain diaminophenols, including potentially 2,3-diaminophenol, in hair dyes has been a subject of regulatory scrutiny due to potential health concerns. While the provided research doesn't elaborate on specific toxicological data for 2,3-diaminophenol, the development of sensitive analytical methods like UPLC-ESI MS/MS [] highlights the importance of monitoring and regulating these compounds in consumer products. This suggests a need for further research to comprehensively assess the safety profile of 2,3-diaminophenol and ensure its safe use in various applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

